Ethyl 3-chlorobenzoate
Overview
Description
Synthesis Analysis
Ethyl 3-chlorobenzoate can be synthesized through various chemical reactions, with the Knoevenagel condensation reaction being one notable method. This process involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene. This method has been proven to effectively synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing the versatility and efficiency of this synthesis technique in producing ethyl chlorobenzoate derivatives (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl chlorobenzoate derivatives has been extensively studied using X-ray diffraction, revealing detailed insights into their crystalline forms. For instance, ethyl 4-hydrazinobenzoate hydrochloride was characterized by FT-IR, 1H and 13C NMR, and X-ray diffraction, highlighting the detailed molecular structure and the formation of complex sheets through hydrogen bonding (Restrepo et al., 2019).
Chemical Reactions and Properties
Ethyl 3-chlorobenzoate participates in various chemical reactions, contributing to its significance in synthetic chemistry. The compound's reactivity has been explored in reactions such as the Wittig reaction for synthesizing chlorophyll derivatives, demonstrating its utility in the creation of complex organic molecules with potential applications in materials science and organic electronics (Yamamoto & Tamiaki, 2015).
Scientific Research Applications
Electrochemical Technology and Ionic Liquids
Ethyl 3-chlorobenzoate, while not directly mentioned, is structurally related to chemicals involved in the advancement of electrochemical technologies using room-temperature ionic liquids. Research highlights the progression in electroplating and energy storage facilitated by ionic liquids, demonstrating the potential for ethyl 3-chlorobenzoate in related electrochemical applications due to its chemical properties and reactivity (Tsuda, Stafford, & Hussey, 2017).
Ethylene and its Analogues in Plant Biology
In plant biology, compounds structurally related to ethyl 3-chlorobenzoate, such as ethylene and its derivatives, play crucial roles in the regulation of plant growth and development. The use of ethylene inhibitors, like 1-methylcyclopropene, illustrates the significant impact these compounds can have on extending the shelf life of fruits and vegetables, suggesting potential applications for ethyl 3-chlorobenzoate in agriculture and food preservation (Blankenship & Dole, 2003; Watkins, 2006).
Environmental Toxicology
Explorations into the environmental impact of chemical compounds include studies on the blood-brain barrier's permeability to ethylmercury compounds. Such research underscores the broader implications of chemical interactions with biological systems and the environment, hinting at the importance of understanding similar interactions for compounds like ethyl 3-chlorobenzoate (Kern, Geier, Homme, & Geier, 2019).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) involves processes that could potentially utilize ethyl 3-chlorobenzoate as a reagent or catalyst. This research indicates a pathway toward sustainable recycling methods that might be adapted for similar compounds, emphasizing the potential for ethyl 3-chlorobenzoate in enhancing recycling technologies (Karayannidis & Achilias, 2007).
Ethylene Oxide Sterilization
Research into the sterilization of medical devices with ethylene oxide provides insight into the use of volatile organic compounds in medical sterilization processes. Given its chemical structure, ethyl 3-chlorobenzoate could be explored for similar applications in sterilization and disinfection processes, highlighting its potential utility in healthcare settings (Mendes, Brandão, & Silva, 2007).
Safety And Hazards
Ethyl 3-chlorobenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRSNCBCHABAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150181 | |
Record name | Ethyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chlorobenzoate | |
CAS RN |
1128-76-3 | |
Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-chlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |
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Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |
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